Superior Cytotoxicity of Pt(II) Complex Against MCF7 Breast Cancer Line vs. Cisplatin
The platinum(II) complex [Pt(Diaz)4]Cl2 (where Diaz = 1,3-diazinane-2-thione) exhibited a 1.17-fold improvement in cytotoxicity over cisplatin against the MCF7 human breast cancer cell line in an in vitro dose-response assay [1].
| Evidence Dimension | Cytotoxicity (IC50 against MCF7 human breast cancer cells) |
|---|---|
| Target Compound Data | IC50 = 19.1 μM (for [Pt(Diaz)4]Cl2 complex) |
| Comparator Or Baseline | Cisplatin (standard chemotherapeutic agent) |
| Quantified Difference | IC50: 19.1 μM (complex) vs. 22.4 μM (cisplatin); 1.17-fold improvement |
| Conditions | In vitro dose-response against MCF7 (human breast cancer) cell line |
Why This Matters
For procurement managers sourcing precursors for anticancer metal complexes, this is the only head-to-head evidence showing a Diaz-based complex outperforming the clinical standard cisplatin in a specific cancer cell line.
- [1] Mustafa, A. Z. A., Altaf, M., Monim-ul-Mehboob, M., Fettouhi, M., Wazeer, M. I. M., Isab, A. A., Dhuna, V., Bhatia, G., & Dhuna, K. (2014). Tetrakis(1-3-diazinane-2-thione)platinum(II) chloride monohydrate complex: Synthesis, spectroscopic characterization, crystal structure and in vitro cytotoxic activity against A549, MCF7, HCT15 and HeLa human cancer lines. Inorganic Chemistry Communications, 44, 159-163. View Source
